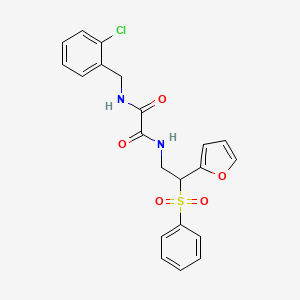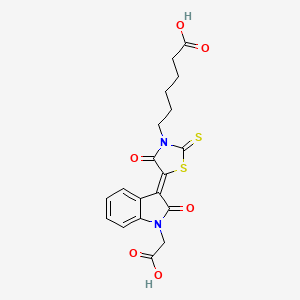
2-(Carbamoylamino)-3,3-dimethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carbamoylamino)-3,3-dimethylbutanoic acid is an organic compound with a unique structure that includes a carbamoyl group attached to an amino acid backbone
Mecanismo De Acción
Target of Action
The primary target of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid is the enzyme Carboxypeptidase A1 . This enzyme plays a crucial role in protein digestion by cleaving the C-terminal amino acid from the peptide chain. Another potential target is N-carbamoyl-D-amino acid hydrolase , an enzyme found in Agrobacterium sp .
Biochemical Pathways
The compound is likely involved in the urea cycle , a series of biochemical reactions in the liver that convert ammonia into urea for excretion . The compound may also participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential involvement in multiple biochemical pathways. For instance, in the urea cycle, it may contribute to the detoxification of ammonia, thereby preventing hyperammonemia . In the Suzuki–Miyaura coupling reaction, it may facilitate the formation of carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the pH and temperature of the surrounding environment could affect the compound’s stability and interaction with its targets. Additionally, the presence of other molecules, such as cofactors or inhibitors, could also influence its activity .
Análisis Bioquímico
Biochemical Properties
The exact biochemical properties of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid are not well-studied. Based on its structure, it can be inferred that it may participate in various biochemical reactions. The carbamoyl group (CONH2) in the compound suggests it may interact with enzymes and proteins involved in carbamoylation processes . Carbamoylation is a post-translational modification where a carbamoyl group is added to a protein, altering its function .
Cellular Effects
The cellular effects of this compound are not well-documented. It’s plausible that it could influence cell function by interacting with various cellular processes. For instance, it could potentially affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It’s plausible that the effects of this compound could change over time, potentially due to its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It’s plausible that the effects of this compound could vary with different dosages, potentially leading to threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It’s plausible that this compound could be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
It’s plausible that this compound could be transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins and affecting its localization or accumulation .
Subcellular Localization
It’s plausible that this compound could be localized to specific compartments or organelles within the cell, potentially due to targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylamino)-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach involves the carbamoylation of primary, secondary, and aromatic amines using dimethyl carbonate in a flow system over solid catalysts . This method is environmentally friendly and avoids the use of hazardous materials like phosgene.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalytic processes. Enzymes such as N-carbamoyl hydrolase are employed to enhance the efficiency and selectivity of the reactions . These methods are preferred due to their mild reaction conditions and low environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(Carbamoylamino)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group into amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(Carbamoylamino)-3,3-dimethylbutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of optically pure amino acids and other valuable chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other carbamoyl derivatives of amino acids, such as N-carbamoyl-DL-proline and N-carbamoyl-β-alanine .
Uniqueness
What sets 2-(Carbamoylamino)-3,3-dimethylbutanoic acid apart is its specific structure, which imparts unique chemical and biological properties. Its ability to undergo various reactions and its role as an intermediate in the synthesis of other compounds highlight its versatility and importance in scientific research and industrial applications.
Propiedades
IUPAC Name |
2-(carbamoylamino)-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-7(2,3)4(5(10)11)9-6(8)12/h4H,1-3H3,(H,10,11)(H3,8,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFUKHCIGQJBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(4-fluorophenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B2891686.png)
![(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-chlorophenyl)methyl]prop-2-enamide](/img/structure/B2891687.png)
![1,1-difluoro-5-azaspiro[2.5]octan-6-one](/img/structure/B2891688.png)
![2-(4-(dimethylamino)phenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2891689.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide](/img/structure/B2891690.png)
![N-(2-chloro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2891693.png)
![2-(4-(4-Fluorophenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2891694.png)



![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate](/img/structure/B2891701.png)



